molecular formula C13H22N2O3S2 B2519239 2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol CAS No. 1396794-03-8

2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol

Cat. No.: B2519239
CAS No.: 1396794-03-8
M. Wt: 318.45
InChI Key: ZJLWJJIOAZEVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a complex organic compound that features a piperazine ring substituted with a propylsulfonyl group and a thiophene ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of Propylsulfonyl Group: The piperazine ring is then reacted with propylsulfonyl chloride in the presence of a base such as triethylamine to introduce the propylsulfonyl group.

    Attachment of Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperazine intermediate.

    Formation of Ethanol Moiety: Finally, the ethanol moiety is introduced through a reaction with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
  • 2-(4-(Ethylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
  • 2-(4-(Butylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol

Uniqueness

2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is unique due to the specific combination of the propylsulfonyl group and the thiophene ring, which may confer distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

2-(4-propylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S2/c1-2-10-20(17,18)15-7-5-14(6-8-15)11-12(16)13-4-3-9-19-13/h3-4,9,12,16H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLWJJIOAZEVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.